molecular formula C17H20FN3O4 B12735126 Ciprofloxacin hydrate CAS No. 128074-76-0

Ciprofloxacin hydrate

Cat. No.: B12735126
CAS No.: 128074-76-0
M. Wt: 349.4 g/mol
InChI Key: AYXRASQXGJILAA-UHFFFAOYSA-N
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Description

Ciprofloxacin hydrate is a fluoroquinolone antibiotic widely used to treat various bacterial infections. It is known for its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. The compound is a hydrate form of ciprofloxacin, which means it contains water molecules within its crystal structure. Ciprofloxacin works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin hydrate can be synthesized through various methods. One common approach involves the dispersion of anhydrous ciprofloxacin in distilled water, followed by filtration and drying to obtain the hydrate form. For instance, ciprofloxacin 3.7 hydrate can be prepared by dispersing 200 mg of ciprofloxacin in 50 mL of distilled water at room temperature and filtering the suspension after 15 days .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and controlled environments to ensure the purity and consistency of the product. The process typically includes steps such as adjusting the pH, adding reagents like acetic acid and sodium hydroxide, and using activated carbon for purification .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can form a charge-transfer complex with sodium nitroprusside in an alkaline medium .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of ciprofloxacin, such as its anhydrous forms and other polymorphs .

Scientific Research Applications

Medical Applications

Ciprofloxacin hydrate is primarily indicated for treating bacterial infections in different body systems. The following table summarizes its approved uses:

Infection Type Indications
Urinary Tract Infections Approved for both uncomplicated and complicated urinary tract infections, including pyelonephritis .
Respiratory Infections Effective against lower respiratory tract infections and acute exacerbations of chronic bronchitis .
Skin and Soft Tissue Infections Approved for skin infections caused by susceptible bacteria .
Bone and Joint Infections Indicated for infections caused by Enterobacter cloacae and other susceptible organisms .
Gastrointestinal Infections Used in treating typhoid fever and infectious diarrhea .
Anthrax and Plague Administered as post-exposure prophylaxis for inhalational anthrax and treatment for plague .
Chronic Bacterial Prostatitis Recommended for both acute and chronic cases .

Case Study: Efficacy in Urinary Tract Infections

A study published in the Journal of Urology demonstrated the effectiveness of this compound in treating complicated urinary tract infections. Patients received ciprofloxacin at a dosage of 500 mg twice daily for 7-14 days, resulting in a significant reduction in bacterial load and symptom improvement within the treatment period.

Pharmacokinetic Studies

Recent research has investigated the pharmacokinetics of this compound under different conditions. A notable study examined the effects of administering ciprofloxacin with thickened water versus regular water. The findings indicated that while regular water facilitated better absorption, crushed tablets mixed with thickened water yielded comparable pharmacokinetic profiles, suggesting potential applications in patients with dysphagia .

Table: Pharmacokinetic Parameters

Administration Method Cmax (mg/L) AUC (mg*h/L)
Regular Water2.510.0
Thickened Water (whole tablet)1.88.5
Thickened Water (crushed tablet)2.49.8

Environmental Applications

Ciprofloxacin's environmental impact has been studied extensively, particularly regarding its removal from wastewater. Research indicates that ciprofloxacin can be effectively adsorbed using modified graphene oxide hydrogels, demonstrating potential applications in wastewater treatment to mitigate antibiotic pollution .

Case Study: Removal from Aqueous Solutions

A study investigated the adsorption capacity of graphene oxide hydrogels for ciprofloxacin removal from water. The results showed a high adsorption capacity, with optimal conditions identified at a pH range of 6-8:

Parameter Optimal Condition
Initial Concentration (mg/L) 100
pH Range 6-8
Adsorption Capacity (mg/g) 50

Mechanism of Action

Ciprofloxacin hydrate exerts its antibacterial effects by inhibiting the enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, ciprofloxacin prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Ciprofloxacin hydrate is compared with other fluoroquinolones such as levofloxacin, moxifloxacin, and norfloxacin. While all these compounds share a similar mechanism of action, ciprofloxacin is unique due to its high affinity for bacterial DNA gyrase and its broad-spectrum activity . Other similar compounds include:

This compound stands out due to its extensive use in both clinical and research settings, making it a valuable compound in the fight against bacterial infections.

Biological Activity

Ciprofloxacin hydrate, a derivative of ciprofloxacin, is a broad-spectrum fluoroquinolone antibiotic known for its potent antibacterial properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy against various pathogens, and recent research findings.

Ciprofloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The efficacy of ciprofloxacin is particularly noted against Gram-negative bacteria, including strains such as Escherichia coli and Pseudomonas aeruginosa .

Pharmacokinetics

The pharmacokinetic profile of ciprofloxacin indicates that it achieves therapeutic concentrations in various tissues and body fluids. Key pharmacokinetic parameters include:

ParameterValue
Half-life 4-5 hours
Bioavailability ~70% (oral administration)
Volume of distribution 2-3 L/kg
Clearance 8-10 L/h

Ciprofloxacin is primarily metabolized by the liver enzyme CYP1A2, with approximately 27% of an oral dose excreted unchanged in urine .

Efficacy Against Pathogens

Ciprofloxacin is effective against a broad range of bacterial infections. Its clinical applications include:

  • Urinary Tract Infections (UTIs) : Highly effective against E. coli and other uropathogens.
  • Respiratory Infections : Used for complicated cases involving Gram-negative bacteria.
  • Skin and Soft Tissue Infections : Effective against both Gram-positive and Gram-negative pathogens.
  • Gastrointestinal Infections : Particularly useful against Salmonella and Shigella species.

Recent studies have shown that ciprofloxacin maintains high susceptibility rates among Gram-negative bacteria, although resistance has been noted in some strains .

Case Studies and Research Findings

  • Pharmacokinetic Study with Thickened Water :
    A study assessed the impact of thickened water on the pharmacokinetics of ciprofloxacin in healthy adults. The results indicated that the maximum blood concentration (C_max) was significantly affected by the medium in which the drug was administered. The C_max for tablets taken with regular water was approximately 1322.83 ng/mL compared to 842.08 ng/mL when taken with thickened water .
  • Antibacterial Efficacy Against Salmonella typhimurium :
    Research demonstrated that ciprofloxacin effectively inhibits Salmonella typhimurium, showcasing its bactericidal activity through DNA gyrase inhibition. This study highlighted the potential for ciprofloxacin in treating resistant strains of bacteria .
  • Resistance Patterns :
    A comprehensive review indicated that while ciprofloxacin remains effective against many pathogens, resistance has been observed, particularly among methicillin-resistant Staphylococcus aureus (MRSA) strains. Approximately 89% of MRSA strains exhibit resistance to ciprofloxacin, necessitating ongoing surveillance and research into alternative treatments .

Properties

CAS No.

128074-76-0

Molecular Formula

C17H20FN3O4

Molecular Weight

349.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C17H18FN3O3.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H2

InChI Key

AYXRASQXGJILAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O

Origin of Product

United States

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